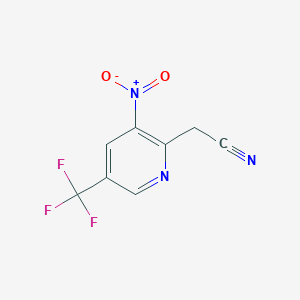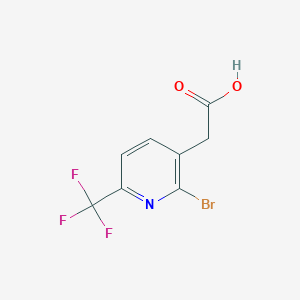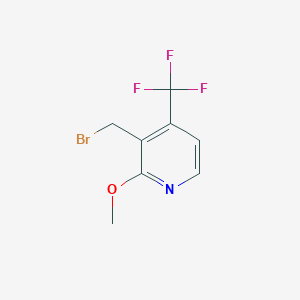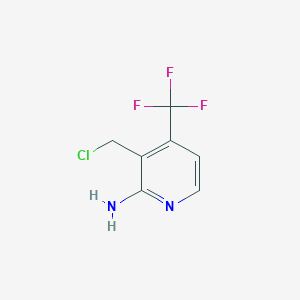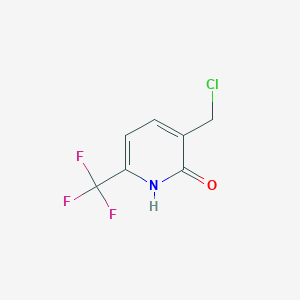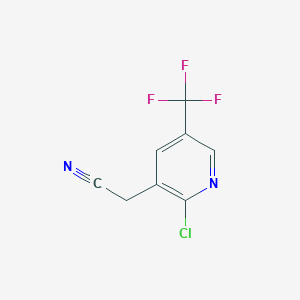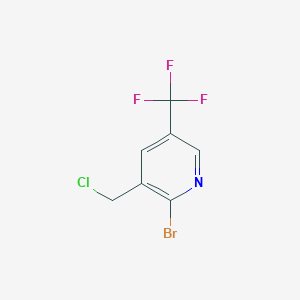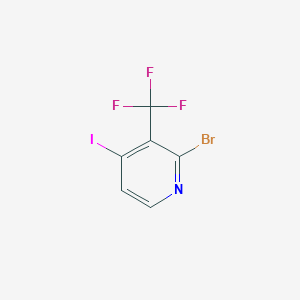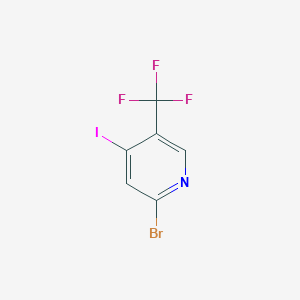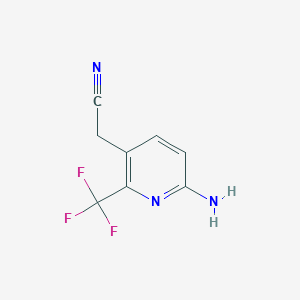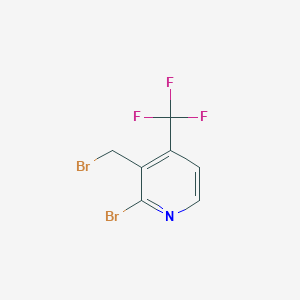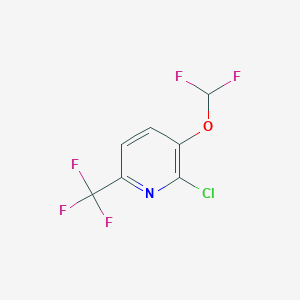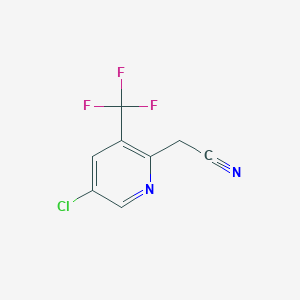
5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves chlorination reactions. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to yield the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC), which subsequently leads to the desired product .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile consists of a pyridine ring with a chlorine atom at position 3 and a trifluoromethyl group at position 5. The acetonitrile functional group is attached to the pyridine ring .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of Novel Compounds
5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile serves as a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles. Its reactivity with 1,2- and 1,3-bisnucleophiles enables the creation of various derivatives (Channapur et al., 2019).
Catalytic Applications
In the presence of iron(II) complexes, it mediates chemo- and regioselective alkyne coupling reactions, leading to the formation of η6-coordinated arene and pyridine complexes. This highlights its role in facilitating complex organometallic reactions (Ferré et al., 2002).
Ligand Studies
It has been studied as a ligand in coordination chemistry. The reactions of ruthenium tris(acetonitrile) cationic complex with pyridine derivatives, including 5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile, have been explored to understand bonding modes in heteroaromatic nitrogen ligand structures (Fish et al., 1991).
Solubility Studies
Its solubility in various organic solvents has been measured, providing insights into its interactions with different solvents. This data is crucial for understanding its behavior in various chemical environments (Wang et al., 2018).
Pharmaceutical Intermediates
It is employed as an intermediate in the pharmaceutical industry. The study on the synthesis and application of this compound in pharmaceuticals, particularly in herbicides, highlights its industrial relevance (Zheng-xiong, 2004).
Coordination Chemistry
The compound is used in the formation of complex coordination architectures, as seen in the study of three-dimensional silver(I) coordination architectures with pyridine derivatives. The conditions of preparation significantly influence the structural outcomes of these complexes (Xie et al., 2009).
Propriétés
IUPAC Name |
2-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-3-6(8(10,11)12)7(1-2-13)14-4-5/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTDZNFNZMQCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



